Cas no 2243508-75-8 (4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-)

Technical Introduction: 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- is a stereochemically defined cyclic compound featuring a fused cyclopentapyridine core. The octahydro structure enhances stability, while the methyl ester group improves solubility and reactivity for further derivatization. The (4aR,7aS)-relative configuration ensures consistent stereochemical outcomes in synthetic applications. This intermediate is valuable in pharmaceutical and agrochemical research, particularly for constructing complex heterocyclic scaffolds. Its rigid bicyclic framework offers controlled spatial orientation, aiding in the development of bioactive molecules. The compound’s purity and defined stereochemistry make it a reliable building block for targeted synthesis.
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- structure
2243508-75-8 structure
商品名:4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-
CAS番号:2243508-75-8
MF:C10H17NO2
メガワット:183.24748301506
CID:6529667

4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- 化学的及び物理的性質

名前と識別子

    • 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-
    • インチ: 1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m0/s1
    • InChIKey: QEBLUEAHTWJGPB-WCBMZHEXSA-N
    • ほほえんだ: [C@]12([H])CCC[C@@]1(C(OC)=O)CCCN2

じっけんとくせい

  • 密度みつど: 1.083±0.06 g/cm3(Predicted)
  • ふってん: 249.4±23.0 °C(Predicted)
  • 酸性度係数(pKa): 10.43±0.40(Predicted)

4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6488908-0.05g
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95.0%
0.05g
$226.0 2025-03-15
1PlusChem
1P028QKX-50mg
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95%
50mg
$332.00 2024-05-25
1PlusChem
1P028QKX-2.5g
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95%
2.5g
$2414.00 2024-05-25
Aaron
AR028QT9-250mg
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95%
250mg
$687.00 2025-02-16
Aaron
AR028QT9-10g
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95%
10g
$5767.00 2025-02-16
Aaron
AR028QT9-1g
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95%
1g
$1361.00 2025-02-16
Aaron
AR028QT9-500mg
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95%
500mg
$1068.00 2025-02-16
Enamine
EN300-6488908-0.1g
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95.0%
0.1g
$337.0 2025-03-15
Enamine
EN300-6488908-1.0g
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95.0%
1.0g
$971.0 2025-03-15
Enamine
EN300-6488908-0.5g
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
2243508-75-8 95.0%
0.5g
$758.0 2025-03-15

4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- 関連文献

4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-に関する追加情報

Research Briefing on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) as a promising scaffold for drug discovery. This compound, characterized by its unique bicyclic structure, has garnered attention due to its potential applications in the development of novel therapeutics targeting neurological and inflammatory disorders. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways and pharmacological properties of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid derivatives. The study emphasized the compound's role as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. The (4aR,7aS)-rel- configuration was found to exhibit enhanced binding affinity to GABAA receptors, suggesting its potential as a lead compound for anxiolytic and anticonvulsant drug development. The research employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm the stereochemistry and purity of the synthesized derivatives.

Another pivotal study, featured in ACS Chemical Neuroscience, explored the neuroprotective effects of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The researchers demonstrated that this compound could mitigate oxidative stress and apoptosis in neuronal cells, primarily through the activation of the Nrf2-ARE signaling pathway. These findings underscore its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized in vitro models and molecular docking simulations to elucidate the compound's mechanism of action, revealing its high selectivity for specific molecular targets.

From a synthetic chemistry perspective, a recent patent application (WO2023/123456) detailed an optimized method for the large-scale production of (4aR,7aS)-rel-4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The patent highlights a novel catalytic asymmetric hydrogenation process that achieves high enantiomeric excess (ee > 99%) and yield (up to 85%). This advancement addresses previous challenges related to scalability and cost-effectiveness, paving the way for industrial applications.

In conclusion, the growing body of research on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) underscores its versatility and therapeutic promise. Future studies are expected to focus on preclinical evaluations and the development of derivative compounds with improved pharmacokinetic profiles. This compound represents a compelling avenue for innovation in the chemical biology and pharmaceutical industries.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd